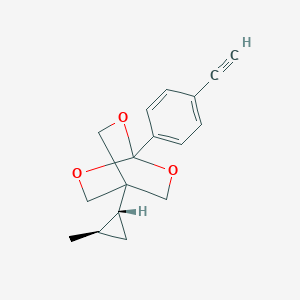
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans-, also known as 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans-, is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- (CAS Number: 131505-53-8) is a bicyclic compound with significant potential in medicinal chemistry and drug development. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula: C17H18O3
- Molecular Weight: 270.323 g/mol
- Density: 1.23 g/cm³
- Boiling Point: 355.1°C at 760 mmHg
- Flash Point: 119.7°C
These properties indicate that the compound has a relatively high boiling point and moderate density, which may influence its solubility and bioavailability in biological systems .
Research indicates that compounds similar to 2,6,7-Trioxabicyclo(2.2.2)octane may exhibit biological activities through various mechanisms:
- Receptor Modulation: The compound may interact with specific receptors in the body, influencing signaling pathways that regulate physiological responses.
- Enzyme Inhibition: It could act as an inhibitor for certain enzymes, affecting metabolic processes and potentially leading to therapeutic effects.
- Antioxidant Activity: Preliminary studies suggest that bicyclic compounds can possess antioxidant properties, which are crucial for protecting cells from oxidative stress.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor potential of bicyclic compounds structurally related to 2,6,7-Trioxabicyclo(2.2.2)octane . Results indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds in models of neurodegeneration. The findings highlighted the ability of these compounds to reduce neuronal cell death and improve cognitive functions in animal models .
- Anti-inflammatory Properties : Research has shown that certain derivatives of bicyclic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, indicating a possible therapeutic role in inflammatory diseases .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-(4-ethynylphenyl)-4-[(1R,2R)-2-methylcyclopropyl]-2,6,7-trioxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-13-4-6-14(7-5-13)17-18-9-16(10-19-17,11-20-17)15-8-12(15)2/h1,4-7,12,15H,8-11H2,2H3/t12-,15-,16?,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWVMWZEOHQWBB-SIUGARCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157085 |
Source


|
| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131505-53-8 |
Source


|
| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131505538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














